Vedaprofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049077 | |
| Record name | Quadrisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71109-09-6 | |
| Record name | Vedaprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71109-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vedaprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071109096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadrisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyl-α-methylnaphthalene-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VEDAPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKX88EO7OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacodynamics of Vedaprofen
Mechanisms of Action
Vedaprofen exerts its therapeutic effects predominantly through the inhibition of cyclooxygenase enzymes europa.euontosight.aiscielo.brmerckvetmanual.com.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes, specifically COX-1 and COX-2, are critical in converting arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are potent mediators of inflammation, pain, and fever scielo.brmerckvetmanual.comthaiscience.info. This compound inhibits the activity of these enzymes europa.euontosight.aiscielo.brmerckvetmanual.com.
Inhibition of Prostaglandin (B15479496) Synthesis
A primary mechanism of action for this compound is the inhibition of prostaglandin synthesis europa.euontosight.aieuropa.euscielo.brlepointveterinaire.fr. Prostaglandins, such as prostaglandin E2 (PGE2), play significant roles in the inflammatory process, including sensitizing nociceptors and increasing vascular permeability scielo.brthaiscience.inforesearchgate.net. By inhibiting cyclooxygenase, this compound reduces the production of these prostaglandins, thereby diminishing inflammation, pain, and fever europa.euontosight.aithaiscience.info. Studies in horses have demonstrated potent inhibition of PGE2 synthesis in inflammatory exudate following this compound administration europa.eunih.gov. This inhibition of prostaglandin synthesis is considered a major contributor to the anti-inflammatory and analgesic effects of this compound europa.eulepointveterinaire.fr.
COX-1 and COX-2 Selectivity and Ratio
NSAIDs can inhibit either or both of the COX isoforms. COX-1 is generally considered a constitutive enzyme involved in maintaining physiological functions like gastric mucosal protection and renal blood flow, while COX-2 is primarily inducible at sites of inflammation scielo.brmerckvetmanual.com. The selectivity of an NSAID for COX-1 or COX-2 is often expressed as a ratio of the concentration required to inhibit COX-1 activity by 50% (IC50) to the concentration required to inhibit COX-2 activity by 50% (IC50), or similarly for 80% inhibition (IC80) researchgate.netchula.ac.thnih.gov. A ratio greater than 1.0 indicates preferential inhibition of COX-2, while a ratio less than 1.0 suggests preferential inhibition of COX-1 researchgate.netchula.ac.th.
This compound is reported to have a selectively higher inhibitory activity towards COX-2 than COX-1 europa.eueuropa.eu. Some sources indicate a COX-2:COX-1 ratio of 0.8, suggesting more activity against COX-2 scielo.br. Other research suggests a COX-1:COX-2 ratio of 1.2 folds selective toward COX-2 researchgate.netchula.ac.th. Furthermore, this compound racemate has been reported to show 8.75-fold selectivity towards COX-2 in in vitro studies lepointveterinaire.freuropa.eu. This preferential inhibition of COX-2 is considered a beneficial attribute for the safety profile of this compound europa.eueuropa.eu. However, some sources classify this compound as a COX-1 selective NSAID for serum TxB2 and exudate PGE2 inhibition medchemexpress.com. Another source lists this compound as having unfavorable COX-1/COX-2 ratios in dogs, similar to aspirin (B1665792) and phenylbutazone, in contrast to drugs like carprofen (B1668582) and meloxicam (B1676189) which showed favorable ratios merckvetmanual.com.
Data on COX selectivity ratios can be presented in a table:
| NSAID | COX-1:COX-2 Ratio (Selectivity towards COX-2) | Species/Context | Source |
| This compound | 0.8 (COX-2:COX-1) | Not specified | scielo.br |
| This compound | 1.2 folds selective toward COX-2 | Not specified | researchgate.netchula.ac.th |
| This compound | 8.75 fold selective towards COX-2 | In vitro studies | lepointveterinaire.freuropa.eu |
| This compound | COX-1 selective | Serum TxB2, Exudate PGE2 inhibition | medchemexpress.com |
| This compound | Unfavorable ratio | Dogs | merckvetmanual.com |
Note: Discrepancies in reported ratios exist across different studies and contexts.
Role of Enantiomers in COX Inhibition
This compound contains an asymmetric carbon atom and is administered as a racemic mixture of equal amounts of the (+) and (-) enantiomers europa.eueuropa.euebi.ac.uk. Both enantiomers are reported to contribute to the therapeutic actions of the compound europa.eueuropa.eu. In vitro studies on cyclo-oxygenase inhibition indicate that the S(+) enantiomer is approximately 70 times more potent than the R(-) enantiomer europa.eulepointveterinaire.fr. The higher selectivity of this compound towards COX-2 is attributed to the S(+) enantiomer lepointveterinaire.freuropa.eu. While the S(+) enantiomer shows greater potency in inhibiting prostaglandin synthesis, both enantiomers are considered equipotent PGF2α antagonists europa.eu.
Anti-inflammatory Efficacy
The anti-inflammatory efficacy of this compound has been demonstrated in various experimental and clinical settings, characterized by its effects on key inflammatory markers such as oedema, leukocyte infiltration, and prostaglandin E2 levels. europa.eunih.gov
Reduction of Oedematous Swelling
This compound has been shown to partially inhibit oedematous swelling in models of acute non-immune inflammation. nih.govebi.ac.uk Studies in ponies utilizing carrageenan-soaked sponges implanted subcutaneously demonstrated that intravenous administration of this compound at a dosage of 1 mg/kg partially inhibited the development of oedema. nih.govebi.ac.uk A reduction in swelling by 50% has been considered a clear demonstration of its anti-inflammatory effect. europa.eu
Attenuation of Leukocyte Infiltration into Exudate
In addition to reducing oedema, this compound also attenuates the infiltration of leukocytes into inflammatory exudate. nih.govebi.ac.uk In the same pony model of acute inflammation, this compound administration resulted in reduced leukocyte migration into the exudate. europa.eunih.gov This reduction in inflammatory cell infiltration is indicative of the drug's ability to down-regulate the migration of these cells to inflamed tissues. researchgate.net
Effects on Prostaglandin E2 (PGE2) Levels
This compound influences the levels of prostaglandin E2 (PGE2), a significant mediator of inflammation and pain. researchgate.netwikipedia.orgfishersci.cauni.lu Studies have shown that this compound can inhibit the synthesis of PGE2 in inflammatory exudate. europa.eueuropa.eunih.gov In ponies, intravenous administration of this compound produced short-lived inhibition of exudate PGE2 synthesis. nih.govebi.ac.uk this compound has been described as a non-steroidal anti-inflammatory agent for exudate PGE2 inhibition. medchemexpress.commedchemexpress.com While some studies in dogs showed only a slight, non-significant elevation of serum PGE2 levels at 60 hours post-operation, others highlight its inhibitory effect on prostaglandin synthesis as its mechanism of action. thaiscience.infofishersci.ca
Analgesic Efficacy
This compound possesses analgesic properties, contributing to pain relief in various settings. europa.eueuropa.eu
Assessment of Pain Scores in Experimental and Clinical Settings
The analgesic efficacy of this compound has been assessed through the evaluation of pain scores in both experimental and clinical studies. ebi.ac.ukfishersci.cawikipedia.orgguidetopharmacology.orglabsolu.caguidetopharmacology.org In a study comparing this compound, carprofen, and ketoprofen (B1673614) for postoperative analgesia in bitches undergoing ovariohysterectomy, pain scores were evaluated using the visual analogue scale (VAS) and the University of Melbourne pain scale (UMPS). scielo.brresearchgate.net The study concluded that this compound provided a level of postoperative analgesia comparable to that of carprofen and ketoprofen, with no significant differences observed in pain scores among the groups at any time point. scielo.brresearchgate.net
In another study investigating preventive analgesia in dogs undergoing maxillectomy or mandibulectomy, preoperative administration of this compound was compared to postoperative ketoprofen. nih.gov Pain control was effective in all groups, and rescue analgesia was not required. nih.gov Pain scores were not significantly different between the groups, indicating that pre- and postoperative this compound were as effective as ketoprofen for postoperative pain control. nih.gov However, this study also suggested that this compound did not exhibit a preventive analgesic effect. nih.gov
In cats undergoing ovariohysterectomy, the analgesic efficacy of perioperative this compound, tramadol (B15222), or their combination was evaluated using interactive visual analogue and composite pain scores. nih.gov Animals treated with combined this compound and tramadol showed lower pain scores compared to placebo for up to 72 hours post-surgery. nih.gov While this study primarily highlighted the benefit of multimodal analgesia, it also contributed to the understanding of this compound's role in pain management in a clinical setting. nih.gov
Interactive Table 1: Comparison of Analgesic Efficacy in Bitches Undergoing Ovariohysterectomy
| Treatment Group | Assessment Time Points (Hours Post-Extubation) | VAS Pain Scores (Mean ± SD) | UMPS Pain Scores (Mean ± SD) |
| This compound | 1, 2, 3, 4, 5, 6, 7, 8, 12, 24 | No significant differences among groups | No significant differences among groups |
| Carprofen | 1, 2, 3, 4, 5, 6, 7, 8, 12, 24 | No significant differences among groups | No significant differences among groups |
| Ketoprofen | 1, 2, 3, 4, 5, 6, 7, 8, 12, 24 | No significant differences among groups | No significant differences among groups |
Interactive Table 2: Comparison of this compound and Meloxicam in Dogs with Musculoskeletal Pain and Inflammation
| Treatment Group | Case Type | Overall Response Rate ('Responders') at Final Examination (%) |
| This compound | Acute | 89 |
| Meloxicam | Acute | 87 |
| This compound | Chronic | 72 |
| Meloxicam | Chronic | 65 |
Evaluation of Postoperative Pain Management
Studies have investigated the efficacy of this compound in managing postoperative pain in veterinary patients. In a study comparing this compound, carprofen, and ketoprofen for postoperative analgesia in bitches undergoing ovariohysterectomy, this compound provided a level of analgesia comparable to that of carprofen and ketoprofen. scielo.brresearchgate.net Pain scores, assessed using scales such as the visual analogue scale (VAS) and the University of Melbourne pain scale (UMPS), were not significantly different among the groups treated with these three NSAIDs. scielo.brresearchgate.net Another study evaluating pre- and postoperative this compound compared to postoperative ketoprofen for pain control in dogs found that both pre- and postoperative administration of this compound were as effective as postoperative ketoprofen in controlling pain. researchgate.net No significant differences in pain scores were observed between the groups in this study. researchgate.net
However, a different study comparing carprofen, this compound, and tepoxalin (B1682226) for postoperative analgesia in dogs after ovariohysterectomy reported that while carprofen and tepoxalin significantly lowered pain scores compared to a control group, this compound did not show a statistically significant difference from the control group in average descriptive and composite pain scores. chula.ac.ththaiscience.info
Comparative Analgesia with Other NSAIDs (Carprofen, Ketoprofen, Tepoxalin)
This compound's analgesic efficacy has been compared to other commonly used NSAIDs in veterinary medicine. As mentioned in the context of postoperative pain, comparative studies in dogs undergoing ovariohysterectomy indicated that this compound provided similar levels of postoperative analgesia as carprofen and ketoprofen based on pain scoring systems. scielo.brresearchgate.net
In contrast, a study comparing carprofen, this compound, and tepoxalin for postoperative pain in dogs found that carprofen and tepoxalin were more effective in reducing pain scores compared to this compound and a control group. chula.ac.ththaiscience.info This study also measured serum PGE2 levels, a marker of prostaglandin synthesis inhibition. While tepoxalin significantly decreased serum PGE2 levels, no significant difference was detected in the carprofen- and this compound-treated groups at 60 hours post-operation. chula.ac.ththaiscience.info
This compound is described as having a low COX-2:COX-1 ratio of 0.8, suggesting more activity against COX-2. scielo.br Ketoprofen is known to inhibit both COX-1 and COX-2 enzymes. wikipedia.orgfishersci.ca Carprofen's specificity for COX-2 varies among species. wikipedia.org Tepoxalin is noted for inhibiting both cyclooxygenase (COX-2) and lipoxygenase (5-LOX) enzymes. wikipedia.org
Data from comparative studies on postoperative pain management in dogs:
| NSAID | Procedure | Pain Assessment Methods | Comparative Efficacy | Source |
| This compound | Ovariohysterectomy | VAS, UMPS, Serum Cortisol/Glucose | Similar to Carprofen and Ketoprofen | scielo.brresearchgate.net |
| This compound | Ovariohysterectomy | Numerical Rating Scale, CPSS, Serum Cortisol/Epinephrine | As effective as postoperative Ketoprofen | researchgate.net |
| This compound | Ovariohysterectomy | Descriptive and Composite Pain Scores, Serum PGE2 | No significant difference from control; less effective than Carprofen and Tepoxalin | chula.ac.ththaiscience.info |
Analgesic Effects in Specific Pain Models (e.g., Acute Non-Immune Inflammation, Colic)
This compound has demonstrated analgesic effects in specific pain models. In an equine model of acute nonimmune inflammation induced by carrageenan-soaked sponges, intravenous administration of this compound produced significant inhibition of inflammatory mediators. ebi.ac.ukresearchgate.netnih.gov This included prolonged inhibition of ex vivo serum thromboxane (B8750289) B2 (TXB2) synthesis and short-lived inhibition of exudate prostaglandin E2 (PGE2) and TXB2 synthesis. ebi.ac.uknih.gov this compound also partially inhibited oedematous swelling and leukocyte infiltration into the exudate in this model. ebi.ac.uknih.gov
This compound is indicated for the treatment of pain associated with colic in horses. ebi.ac.ukmsdvetmanual.comwikipedia.orgebi.ac.ukpharmaffiliates.com Colic is a common cause of abdominal pain in horses. The use of NSAIDs like this compound is a standard practice for relieving visceral pain associated with colic in horses. msdvetmanual.com
Antipyretic Properties
This compound possesses antipyretic properties, meaning it can help reduce fever. europa.eueuropa.euontosight.aiglpbio.com This effect is attributed to its inhibition of prostaglandin synthesis, as prostaglandins play a role in regulating body temperature. ontosight.ai A study evaluating this compound therapy in cats with upper respiratory tract infection demonstrated that this compound produced a significant reduction in rectal temperature compared to a control group. nih.gov This antipyretic activity was observed to last for several hours following administration. nih.gov
Pharmacokinetics of Vedaprofen
Absorption Characteristics
Vedaprofen is readily absorbed following oral administration, contributing to its therapeutic efficacy. europa.eueuropa.eunih.govmsdvetmanual.comeuropa.euresearchgate.net
Oral Bioavailability and Factors Affecting It (e.g., Food Influence)
The oral bioavailability of this compound is generally high. In studies in beagle dogs, the bioavailability after oral administration was reported as 86 ± 7%. nih.gov Other sources indicate a bioavailability range of 80-90%. europa.eueuropa.eueuropa.eu
The presence of food in the gastrointestinal tract can significantly influence the absorption of this compound. Studies in dogs have shown that the oral bioavailability is reduced when the drug is administered with or shortly after feeding. lepointveterinaire.freuropa.eumsdvetmanual.com Specifically, when administered with food, the bioavailability was approximately 80% compared to administration before feeding. lepointveterinaire.fr Administration 15 minutes after feeding resulted in a bioavailability of 57% relative to administration before feeding. lepointveterinaire.fr
Absorption Rate and Time to Maximal Plasma Levels (Tmax)
This compound is rapidly absorbed after oral administration. europa.eueuropa.eunih.govmsdvetmanual.comeuropa.euresearchgate.net The time to reach maximal plasma concentrations (Tmax) in beagle dogs has been reported as 0.63 ± 0.14 hours. ebi.ac.uknih.gov Peak plasma levels in dogs were reached at 1 hour after administration, with concentrations around 2.7 ± 0.7 µg/ml. lepointveterinaire.fr In healthy human volunteers, maximal plasma levels were reached within 2 hours after administration. lepointveterinaire.freuropa.eu
Table 1: Oral Absorption Characteristics of this compound in Dogs
| Parameter | Value (Dogs) | Source |
| Bioavailability | 86 ± 7% | nih.gov |
| Bioavailability | 80-90% | europa.eueuropa.eueuropa.eu |
| Tmax | 0.63 ± 0.14 h | ebi.ac.uknih.gov |
| Peak Plasma Level | 2.7 ± 0.7 µg/ml (at 1 h) | lepointveterinaire.fr |
Distribution and Protein Binding
Following absorption, this compound is distributed throughout the body and exhibits high plasma protein binding. ebi.ac.ukeuropa.eueuropa.eunih.govnih.goveuropa.euresearchgate.net
Plasma Protein Binding Affinity (>99%)
This compound is highly bound to plasma proteins, with reported binding affinities greater than 99%, >99.5%, or >99.9%. ebi.ac.uklepointveterinaire.frnih.govnih.goveuropa.euresearchgate.net This high degree of protein binding is observed in both plasma and inflammatory exudate. ebi.ac.uknih.govresearchgate.net The protein binding of this compound and its enantiomers has also been shown to be highly enantioselective, with binding exceeding 99.3%. europa.eu
Enantioselective Distribution into Inflammatory Exudate
The distribution of this compound into inflammatory exudate is enantioselective. ebi.ac.uknih.govresearchgate.netresearchgate.net Studies have shown that the R(-) enantiomer predominates in plasma. nih.govnih.goveuropa.eu Plasma concentrations of the R(-) enantiomer exceed those of the S(+) enantiomer. nih.govresearchgate.net
Research in ponies demonstrated enantioselective distribution into inflammatory exudate. ebi.ac.uknih.govresearchgate.netresearchgate.net Mean Area Under the Curve (AUC) values in plasma for the R(-) and S(+) enantiomers were 7524 ng x h/mL and 1639 ng x h/mL, respectively. nih.govresearchgate.netresearchgate.net In inflammatory exudate, the maximum concentration (Cmax) values for R(-) and S(+) this compound were 2950 ng/mL and 1534 ng/mL, respectively, with corresponding AUC values of 9755 ng x h/mL and 4400 ng x h/mL. ebi.ac.uknih.govresearchgate.netresearchgate.net While the S(+) enantiomer appears to reside in plasma for a shorter duration than the R(-) enantiomer, both enantiomers seem to persist in exudate for a comparable period in horses. europa.eu
Table 2: Enantioselective Distribution of this compound in Ponies (Inflammatory Exudate)
| Enantiomer | Cmax (ng/mL) | AUC (ng x h/mL) | Source |
| R(-) | 2950 | 9755 | ebi.ac.uknih.govresearchgate.netresearchgate.net |
| S(+) | 1534 | 4400 | ebi.ac.uknih.govresearchgate.netresearchgate.net |
Metabolism and Biotransformation
This compound undergoes extensive biotransformation in the body. lepointveterinaire.freuropa.eueuropa.eueuropa.eu This metabolic process leads to the formation of a range of metabolites, primarily through hydroxylation. lepointveterinaire.freuropa.eu Hydroxylation predominantly occurs in the cyclohexyl ring of the molecule. lepointveterinaire.freuropa.eu In some di-substituted metabolites, a second hydroxyl group may be introduced into the isopropyl side-chain. lepointveterinaire.fr
The most abundant metabolite of this compound is a monohydroxylated derivative, often referred to as metabolite VII or D. lepointveterinaire.freuropa.eueuropa.eu Further biotransformation of this metabolite can result in the formation of ether and ester glucuronides. lepointveterinaire.fr
Metabolites of this compound have been shown to be significantly less active than the parent compound, exhibiting 2.5 to 20 times lower activity in inhibiting thromboxane (B8750289) B2 formation. lepointveterinaire.freuropa.eueuropa.eu The most abundant metabolite, metabolite VII or D, is more than 20 times less active than this compound. lepointveterinaire.freuropa.eu
In plasma, the parent compound, this compound, is the principal component, followed by metabolite VII or D. lepointveterinaire.freuropa.eu However, in urine, the parent compound is virtually absent, with metabolite VII or D being the most abundant metabolite. lepointveterinaire.freuropa.eu Excretion primarily occurs via the urine, accounting for approximately 70-73% of an orally administered dose, while fecal excretion accounts for 10-14%. lepointveterinaire.freuropa.eu Observations of secondary plasma peaks after intravenous administration suggest the occurrence of enterohepatic recirculation. lepointveterinaire.freuropa.eu Unlike some other 2-aryl-propionic acid NSAIDs, no metabolic chiral inversion has been reported for this compound in horses.
Identification and Characterization of Major Metabolites
The metabolic fate of this compound has been investigated through in vitro studies using hepatic microsomes from rats and dogs, as well as in vivo studies in horses lepointveterinaire.freuropa.eu. This compound is extensively metabolized into a variety of mono- and dihydroxylated metabolites lepointveterinaire.freuropa.eu. Hydroxylation predominantly occurs in the cyclohexyl ring, with a second hydroxyl group being introduced into the isopropyl side-chain in the di-substituted metabolites lepointveterinaire.fr. The naphthalene (B1677914) moiety of the molecule does not appear to undergo hydroxylation lepointveterinaire.fr.
In the plasma of horses, seven major radioactivity peaks have been observed and characterized europa.eu. In dogs, the main metabolites have also been characterized europa.eu. The most abundant metabolite identified in both plasma and urine is a monohydroxylated derivative, referred to as metabolite VII or D lepointveterinaire.freuropa.eu. This metabolite constitutes 9% to 13% of the administered dose europa.eu. Metabolite VII or D undergoes further biotransformation to form ether and ester glucuronides, accounting for an additional 6% to 9% of the dose lepointveterinaire.freuropa.eu.
Relative Activity of Metabolites Compared to Parent Compound
The metabolites of this compound have been found to be significantly less active than the parent compound europa.eueuropa.eu. Based on their ability to inhibit thromboxane B2 formation, the metabolites are 2.5 to 20 times less active than this compound europa.eulepointveterinaire.freuropa.eu. The most abundant metabolite, metabolite VII or D, is more than 20 times less active than this compound europa.eulepointveterinaire.fr.
Hepatic Microsomal Studies (Rat, Dog, Horse)
In vitro studies using hepatic microsomes from rats, dogs, and horses have been conducted to investigate the metabolic fate of this compound lepointveterinaire.freuropa.eu. These studies have shown that this compound undergoes extensive biotransformation in these species, primarily through hydroxylation reactions lepointveterinaire.freuropa.eu. The hydroxylation occurs mainly on the cyclohexyl ring and the isopropyl side-chain lepointveterinaire.fr.
Excretion Pathways and Elimination
Renal and Biliary Excretion
This compound and its metabolites are eliminated from the body through both renal (urinary) and biliary (faecal) excretion pathways europa.euslideshare.net. In dogs, urinary excretion accounts for a significant portion of the administered dose, ranging from 71% to 73%, while faecal excretion accounts for 10% to 14% lepointveterinaire.freuropa.eu. In urine, the parent compound is virtually absent, with metabolite VII or D being the most abundant component lepointveterinaire.fr.
Elimination Half-Life (t½)
The elimination half-life (t½) of this compound varies depending on the species and route of administration europa.eueuropa.eueuropa.euebi.ac.uk.
In dogs, the terminal half-lives after intravenous and oral administration of 0.5 mg/kg were reported as 16.8 ± 2.2 hours and 12.7 ± 1.7 hours, respectively ebi.ac.uknih.gov. Another source indicates a plasma elimination half-life of 350-500 minutes (approximately 5.8 to 8.3 hours) in dogs europa.eugrovet.com.
In horses, following oral administration, the terminal half-life is approximately 6-8 hours europa.eu. After intravenous administration of 0.5 mg/kg to horses, a terminal half-life of 16 hours was observed in one specific study, which may have been influenced by secondary plasma peaks suggesting enterohepatic recirculation europa.eueuropa.eu. After intravenous administration at a higher dose (not specified), this compound is eliminated biphasically with a terminal half-life of 6.39 ± 5.15 hours europa.eu. Elimination in horses was found to be enantioselective, with the S (+) enantiomer being cleared more rapidly europa.eunih.gov.
The following table summarizes the elimination half-life data:
| Species | Route of Administration | Dose (mg/kg) | Elimination Half-Life (t½) | Source |
| Dog | Intravenous | 0.5 | 16.8 ± 2.2 hours | ebi.ac.uknih.gov |
| Dog | Oral | 0.5 | 12.7 ± 1.7 hours | ebi.ac.uknih.gov |
| Dog | Oral | - | 350-500 minutes | europa.eugrovet.com |
| Horse | Oral | - | ~6-8 hours | europa.eu |
| Horse | Intravenous | 0.5 | 16 hours | europa.eueuropa.eu |
| Horse | Intravenous | - | 6.39 ± 5.15 hours | europa.eu |
This compound is highly bound to plasma proteins (>99%) in both dogs and horses europa.eueuropa.eueuropa.euebi.ac.uknih.gov. The R (-) enantiomer predominates in plasma europa.eunih.gov.
Toxicology and Safety Profile of Vedaprofen
Gastrointestinal System Effects
Like other NSAIDs, the primary toxic effects of vedaprofen are observed in the gastrointestinal system europa.eueuropa.eulepointveterinaire.fr.
Gastric Ulceration and Peritonitis
Gastrointestinal effects, including ulcers in the stomach and digestive tract, as well as peritonitis, are the main toxic manifestations of this compound europa.eueuropa.eulepointveterinaire.fr. These effects are attributed to the drug's pharmacodynamic activity, specifically the inhibition of prostaglandin (B15479496) synthesis europa.eu. Gastric ulceration can, in severe cases, lead to life-threatening upper gastrointestinal bleeding or perforation, potentially resulting in septic peritonitis cliniciansbrief.comresearchgate.net. Perforation of peptic ulcers can lead to peritonitis, characterized by sudden, severe abdominal pain and rigidity researchgate.netjustintimemedicine.com.
Comparison of Ulcerogenic Activity with Other NSAIDs
Studies indicate that the ulcerogenic activity of this compound is comparable to that of other NSAIDs europa.eu. While this compound has shown preferential inhibition towards COX-2 in dogs, with a COX-1:COX-2 ratio of 1.2, which might suggest fewer gastrointestinal issues, the major side effects still include gastrointestinal ulceration, as is expected with this class of compounds europa.eumsdvetmanual.comresearchgate.net. However, some studies in dogs have reported a low incidence of gastrointestinal changes like vomiting and diarrhea after long-term treatment (30-56 days) researchgate.net.
Tolerance Studies in Target Species
Tolerance studies in various species, including rats, miniature pigs, rabbits, and dogs, have revealed that gastrointestinal effects are the main toxic outcomes europa.eu. In a 90-day safety study in dogs using a gel formulation, gastrointestinal lesions were observed at a dose of 0.5 mg/kg, with a No Observed Effect Level (NOEL) of 0.125 mg/kg lepointveterinaire.fr. These effects were found to be reversible lepointveterinaire.fr. Tolerance studies in horses have demonstrated a narrow therapeutic margin, with this compound causing similar adverse reactions to most known NSAIDs europa.eu. While no specific tolerance study was performed solely with horses, a reproduction safety study in mares using twice the recommended dose for the maximum treatment period did not reveal side effects europa.eu. The gel formulation of this compound was found to be better tolerated in target animals compared to other oral formulations like a suspension europa.eulepointveterinaire.fr.
Renal and Hepatic Tolerance
This compound can potentially cause renal impairment and hepatic toxicity, particularly with prolonged use or in susceptible individuals, similar to other NSAIDs ontosight.ai. These effects are also likely linked to the inhibition of prostaglandin synthesis europa.eu. While renal and hepatic adverse effects are considered rare with NSAIDs in general, including carprofen (B1668582), monitoring is recommended msdvetmanual.comontosight.ai. Short-term use of this compound in cats did not result in significant changes in hepatic or renal function nih.gov.
Reproductive and Developmental Toxicity Studies
Several studies have investigated the effects of this compound on fertility, reproduction, embryo-/foetotoxicity, and teratogenicity in various animal models, including rats, rabbits, bitches, and mares europa.eu.
Effects on Fertility
In reproductive toxicity studies, this compound showed no effect on fertility europa.eu. While maternal toxicity (including decreased body weight, food intake, and faecal output, splenomegaly, and mesenteric lymph node hypertrophy) was observed in laboratory animals at doses above 5 mg/kg body weight per day, this compound itself was not found to be embryotoxic or teratogenic europa.eueuropa.eu. A 2-generation reproduction study was not deemed necessary because studies performed showed no effect on fertility, the drug is used for non-regular treatment of individual animals, and chemically related NSAIDs have not shown effects on reproduction europa.eu. However, due to its inhibition of PGF2∝ synthesis, which is important for parturition, this compound treatment should be discontinued (B1498344) before the expected time of parturition europa.eu.
| Animal Species | Observed Maternal Toxicity (NOEL) | Effect on Fertility | Embryotoxicity/Teratogenicity |
| Rat | 5 mg/kg bw/day europa.eu | No effect europa.eu | No europa.eueuropa.eu |
| Rabbit | > 5 mg/kg bw/day (implied) europa.eu | No effect europa.eu | No europa.eueuropa.eu |
| Bitch | > 5 mg/kg bw/day (implied) europa.eu | No effect europa.eu | No europa.eueuropa.eu |
| Mare | > 5 mg/kg bw/day (implied) europa.eu | No effect europa.eu | No europa.eueuropa.eu |
Embryotoxicity and Teratogenicity Assessments
Studies conducted in laboratory animals, including rats, rabbits, and dogs, have assessed the potential for this compound to cause embryotoxicity and teratogenicity. These investigations indicated that this compound did not exhibit embryotoxic or teratogenic effects. lepointveterinaire.freuropa.eueuropa.eu
Maternal toxicity was observed in these studies, but only at dose levels exceeding 5 mg/kg bodyweight per day in laboratory animals. europa.eueuropa.eu The signs of maternal toxicity included a decrease in body weight, reduced food intake, and altered faecal output. europa.eueuropa.eu Additionally, splenomegaly and mesenteric lymph node hypertrophy were noted. europa.eueuropa.eu A No Observed Effect Level (NOEL) for these maternal toxic effects was established at 5 mg/kg bodyweight per day. europa.eueuropa.eu
A two-generation reproduction study was not considered necessary based on the findings of these assessments, as this compound demonstrated no effect on fertility and was not found to be embryotoxic or teratogenic in the studies performed. lepointveterinaire.freuropa.eueuropa.eu
Safety in Pregnant Mares
This compound is considered permissible for use during pregnancy in horses. europa.eu However, it is advised that treatment with this compound should be discontinued immediately before the anticipated time of parturition. europa.eueuropa.eu This recommendation is based on the understanding that this compound inhibits the synthesis of prostaglandin F2α, a substance that plays a significant role during pregnancy and parturition. europa.eueuropa.eu
A reproduction safety study involving pregnant mares administered twice the recommended dose over the maximum treatment period did not reveal any side effects. europa.eu
Mutagenicity Assessments (In vitro and In vivo)
In vitro mutagenicity assessments for this compound have yielded negative results. europa.eu These tests included gene mutation assays in both bacterial and mammalian cells, as well as a chromosomal aberration test in mammalian cells. europa.eu
Absence of Carcinogenicity Studies and Justification
Chronic toxicity and carcinogenicity studies have not been conducted for this compound. lepointveterinaire.freuropa.eueuropa.eufsc.go.jp The rationale provided for the absence of these studies is that this compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), which are not known to be carcinogenic. lepointveterinaire.freuropa.eueuropa.eufsc.go.jp Additionally, mutagenicity and general toxicity studies performed did not reveal any indications suggestive of carcinogenic potential. lepointveterinaire.freuropa.eueuropa.eufsc.go.jp
Absence of Immunotoxicity and Neurotoxicity Studies
Specific studies evaluating the potential for immunotoxicity and neurotoxicity of this compound have not been performed. lepointveterinaire.freuropa.eu The justification for this is that immunotoxicity and neurotoxicity are not recognized as typical effects associated with NSAIDs. lepointveterinaire.freuropa.eu Furthermore, no signs of immunotoxicity were observed in the general toxicity studies conducted with this compound. lepointveterinaire.freuropa.eu
General Tolerance in Human Volunteers
This compound was initially developed with potential human use in mind, and consequently, pharmacokinetic and tolerance studies were conducted in healthy human volunteers. lepointveterinaire.freuropa.eu These studies showed that following oral administration, maximal plasma levels of this compound are achieved within approximately 2 hours, and the compound is rapidly eliminated from plasma with a half-life ranging from 2 to 3 hours. lepointveterinaire.freuropa.eueuropa.eu Repeated oral administration of doses up to 100 mg and 200 mg did not result in accumulation of this compound in plasma. lepointveterinaire.freuropa.eueuropa.eu
Clinical Efficacy Studies of Vedaprofen in Veterinary Species
Efficacy in Dogs
Vedaprofen has been investigated for its efficacy in managing pain and inflammation in dogs across various conditions, including musculoskeletal disorders, trauma, and postoperative pain. ebi.ac.uknih.gov
Postoperative Analgesia (e.g., Ovariohysterectomy, Maxillectomy, Mandibulectomy)
This compound has been studied for its effectiveness in controlling postoperative pain in dogs following various surgical procedures. scielo.brnih.gov A study comparing this compound, carprofen (B1668582), and ketoprofen (B1673614) for postoperative analgesia after ovariohysterectomy in bitches found that this compound provided satisfactory postoperative analgesia that appeared to be equal to that of carprofen and ketoprofen. scielo.br Significant differences in pain scores and cortisol concentrations among the groups were not detected during the 24 hours after surgery. scielo.br Another study investigating this compound for pain control in dogs undergoing maxillectomy or mandibulectomy concluded that pre- and postoperative this compound were as effective as ketoprofen for postoperative pain control. nih.gov Pain control was effective in all groups, and rescue analgesia was not necessary. nih.gov Pain scores were not significantly different between the groups. nih.gov
Comparative Efficacy Trials with Other NSAIDs (Carprofen, Ketoprofen, Tepoxalin (B1682226), Meloxicam (B1676189), Firocoxib)
A study comparing carprofen, this compound, and tepoxalin for postoperative analgesia after ovariohysterectomy in dogs found that dogs receiving carprofen or tepoxalin had significantly lower postoperative pain scores compared to the control group. thaiscience.info Although dogs receiving this compound had lower pain scores, the difference was not statistically significant compared to the control group in this particular study. thaiscience.info Specifically, the average descriptive and composite pain scores of dogs treated with carprofen or tepoxalin were significantly lower than the control group (p<0.05), but no significant difference was found between the this compound-treated and control groups (p>0.05). thaiscience.info
In a sodium urate crystal-induced synovitis model of arthritis in dogs, the effects of firocoxib (B1672683), carprofen, and this compound were compared. uliege.be
Effect on Inflammatory Biomarkers (e.g., Serum PGE2)
Studies have investigated the effect of this compound on inflammatory biomarkers in dogs. In the comparative study of carprofen, this compound, and tepoxalin for postoperative analgesia after ovariohysterectomy, serum PGE2 levels were measured. thaiscience.info Serum PGE2 measurement at 60 hours post-operation significantly decreased in the tepoxalin-treated group, whereas no significant difference was detected in the carprofen- and this compound-treated groups. thaiscience.info this compound has also been shown to induce a reversible inhibition of PGE2α synthesis in exudate. europa.eu Studies in dogs and horses found this compound to be a satisfactory NSAID to prevent the acute release of inflammatory mediators. scielo.br
Preventive Analgesia Investigations
The potential for this compound to provide preventive analgesia has been explored. A prospective randomized blinded clinical study aimed to investigate the potential of this compound for preventive analgesia in dogs undergoing maxillectomy or mandibulectomy, comparing it with ketoprofen administered postoperatively. nih.gov The study concluded that this compound did not present any preventive analgesic effect, as the preoperative administration did not show advantages over postoperative administration. nih.govnih.gov However, both pre- and postoperative this compound were found to be as effective as ketoprofen for controlling postoperative pain in this context. nih.govnih.gov
Efficacy in Horses
This compound is indicated for the treatment of pain and inflammation associated with musculoskeletal disorders and soft tissue lesions in horses, as well as for the treatment of pain due to colic. ebi.ac.ukwikipedia.orgmsdvetmanual.comeuropa.eu Its efficacy in horses has been demonstrated in clinical trials. europa.eu In multicentre clinical trials involving a large number of horses with musculoskeletal disorders and soft tissue lesions, this compound demonstrated significant improvement in clinical scores for lameness and soft tissue injuries. europa.eu When compared with reference compounds such as flunixin (B1672893) meglumine (B1676163) and phenylbutazone, there was no statistically significant difference in results. europa.eu
A study comparing firocoxib and this compound in horses with naturally occurring osteoarthritis and navicular disease found that while no significant differences were found between the two treatment groups, 83% of horses treated with firocoxib showed clinical improvement compared to 65% of horses treated with this compound at the 14-day time point. dovepress.com
This compound has also been studied in an equine model of acute nonimmune inflammation, demonstrating pharmacodynamic effects. ebi.ac.ukuliege.be
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 72158 nih.govuni.lu |
| Carprofen | 2581 wikipedia.orgwikidoc.orgnih.govuni.lu |
| Ketoprofen | 3825 wikipedia.orgfishersci.cafishersci.ca |
| Tepoxalin | 59757 wikipedia.orgnih.govuni.lunih.gov |
| Meloxicam | 54677470 wikipedia.orgmims.comfishersci.caguidetopharmacology.orguni.lu |
| Firocoxib | 208910 wikipedia.orgwikidata.orgwebmd.comwikipedia.orgnih.gov |
Data Tables
Based on the information available, here are some data points presented in a table format:
Table 1: Comparative Efficacy in Dogs with Musculoskeletal Pain (this compound vs. Meloxicam)
| Condition | NSAID | Overall Response Rate ('Responders') |
| Acute | This compound | 89% ebi.ac.ukresearchgate.netnih.gov |
| Acute | Meloxicam | 87% ebi.ac.ukresearchgate.netnih.gov |
| Chronic | This compound | 72% ebi.ac.ukresearchgate.netnih.gov |
| Chronic | Meloxicam | 65% ebi.ac.ukresearchgate.netnih.gov |
Table 2: Postoperative Pain Scores in Dogs After Ovariohysterectomy (this compound vs. Control, Carprofen, Tepoxalin)
| Treatment Group | Average Descriptive Pain Score (12-60 hrs post-op) | Statistical Significance vs. Control |
| Control | - | - |
| This compound | - | No significant difference (p=0.44) thaiscience.info |
| Carprofen | Lower than Control | Significantly lower (p=0.012) thaiscience.info |
| Tepoxalin | Lower than Control | Significantly lower (p=0.029) thaiscience.info |
Note: Specific numerical pain scores for each group were not consistently available across sources to populate the table with precise values, but the statistical comparisons are reported.
Table 3: Serum PGE2 Levels 60 Hours Post-Ovariohysterectomy in Dogs
| Treatment Group | Serum PGE2 Level (60 hrs post-op) | Statistical Significance vs. Control |
| Control | - | - |
| This compound | No significant decrease | No significant difference thaiscience.info |
| Carprofen | No significant decrease | No significant difference thaiscience.info |
| Tepoxalin | Decreased | Significantly decreased thaiscience.info |
Table 4: Comparative Efficacy in Horses with Musculoskeletal Disorders (this compound vs. Firocoxib)
| NSAID | Clinical Improvement at 14 Days |
| This compound | 65% dovepress.com |
| Firocoxib | 83% dovepress.com |
Note: No significant differences were found between the two groups despite the difference in percentage of horses showing improvement. dovepress.com
Table 5: Comparative Efficacy in Horses with Musculoskeletal Disorders (this compound vs. Meloxicam) - Lameness at a Trot (Primary Variable)
| NSAID | Results After 14 Days | Results at Follow-up |
| This compound | Less improvement | Less improvement |
| Meloxicam | Significantly better (p≤0.01) researchgate.net | Significantly better (p≤0.001) researchgate.net |
Postoperative Pain Management
This compound has been evaluated for its role in managing postoperative pain in dogs. Studies have shown that this compound can provide satisfactory postoperative analgesia. scielo.br In a study comparing this compound, carprofen, and ketoprofen for postoperative pain control in dogs undergoing ovariohysterectomy, this compound provided a level of analgesia comparable to that of carprofen and ketoprofen, with no significant differences observed in pain scores between the groups during the 24 hours after surgery. scielo.br Another study investigating this compound for pain control in dogs undergoing maxillectomy or mandibulectomy found that both pre- and postoperative administration of this compound were as effective as postoperative ketoprofen for pain control. uliege.benih.gov Pain control was effective in all groups, and rescue analgesia was not required. uliege.benih.govresearchgate.net
Pain Associated with Colic
While this compound is indicated for the treatment of pain due to colic in horses, its efficacy specifically for pain associated with colic in dogs is not extensively documented in the provided search results. wikipedia.orgebi.ac.uk The primary indication for this compound in dogs focuses on musculoskeletal disorders and soft tissue lesions. wikipedia.orgebi.ac.uk
Comparative Efficacy Trials (e.g., Meloxicam, Phenylbutazone, Flunixin Meglumine)
In a sodium urate crystal-induced synovitis model in dogs, the efficacy of this compound was compared to firocoxib and carprofen. Firocoxib showed similar efficacy to this compound in reducing lameness and increasing weight-bearing. researchgate.net
A comparative study using an acute arthritis model in horses showed that this compound was more effective than flunixin meglumine at certain doses, although flunixin showed significantly better lameness scores at an earlier time point (3 hours) in that specific model. lepointveterinaire.fr In clinical trials in horses with musculoskeletal disorders and soft tissue lesions, there was no statistically significant difference in results between this compound-treated animals and those treated with positive controls like flunixin meglumine and phenylbutazone. europa.eu
Lameness Score Reduction
Reduction in lameness scores is a key indicator of efficacy in treating musculoskeletal disorders. Studies in dogs with musculoskeletal conditions have shown that this compound treatment leads to significant reductions in lameness scores. tandfonline.comeuropa.eu In a study using an LPS-induced acute arthritis model in dogs, this compound was effective in improving lameness scores. europa.eu A dose-response effect was observed, with the onset of activity being rapid and effects lasting for 2-3 hours in this model. lepointveterinaire.fr The threshold dose for a significant effect on lameness scores was 0.25 mg/kg. lepointveterinaire.fr
Data on Lameness Score Reduction in Dogs (Example from a study)
| Parameter | Mean score ± sd at admission (this compound) | Mean score ± sd at final exam (this compound) | Reduction (this compound) | Mean score ± sd at admission (Meloxicam) | Mean score ± sd at final exam (Meloxicam) | Reduction (Meloxicam) |
| Lameness | 55.4 ± 30.2 | 10.3 ± 17.1 | 46.2 ± 30.8 | 56.5 ± 23.6 | 11.0 ± 22.1 | 45.5 ± 26.8 |
*Note: Data extracted from a study comparing this compound and meloxicam in dogs with acute musculoskeletal disorders. tandfonline.com
Efficacy in Cats
While the primary focus of this compound development has been in dogs and horses, some studies have investigated its efficacy in cats.
Postoperative Analgesia (Ovariohysterectomy)
This compound has been evaluated for postoperative analgesia in cats undergoing ovariohysterectomy. A study investigating the analgesic efficacy of perioperative use of this compound, tramadol (B15222), or their combination in cats undergoing this procedure found that a combination of this compound and tramadol provided more effective postoperative analgesia and prevented hyperalgesia compared to either drug used alone. nih.govnih.goveverycat.org Animals treated with the combined therapy did not require rescue analgesia and showed lower pain scores and serum cortisol concentrations compared to the placebo group for an extended period after surgery. nih.govnih.gov While this compound used alone was part of this comparative study, the results highlighted the benefits of a multimodal approach for optimal pain control in this surgical context in cats. nih.govnih.gov
Upper Respiratory Tract Disease and Antipyretic Activity
Clinical studies have investigated the efficacy of this compound in managing signs associated with upper respiratory tract disease in cats, particularly its antipyretic effects. In a randomized, double-blind, and placebo-controlled trial involving 80 cats with upper respiratory tract disease, this compound demonstrated a significant reduction in rectal temperature compared to cats treated with antimicrobial treatment only. nih.gov This antipyretic activity was observed to last for at least four hours after administration on the first day of treatment and extended to at least eight hours on days 1 and 2. nih.gov The study also indicated that a significantly higher number of cats in the this compound treatment group were classified as having returned to normal by days 5, 6, and 7 compared to the placebo group. nih.gov This suggests that this compound can produce a clinically relevant reduction in body temperature and contribute to a more rapid return to normality in cats affected by upper respiratory tract disease. nih.govebi.ac.uk
Clinical Trial Methodologies and Limitations
Clinical trials evaluating this compound in veterinary species have employed various methodologies, including randomized, multicentre, blinded, and placebo-controlled designs. nih.govnih.gov For instance, studies assessing this compound's efficacy in musculoskeletal pain and inflammation in dogs have been conducted as randomized, multicentre clinical studies involving a substantial number of cases. nih.govresearchgate.net One such study evaluated 214 cases (73 acute and 141 chronic) of musculoskeletal pain and inflammation in dogs, comparing this compound to meloxicam. nih.govresearchgate.net Treatment durations varied, with acute cases treated for 14 to 17 days and chronic cases for 38 to 39 days. nih.govresearchgate.net
In the context of upper respiratory tract disease and ovariohysterectomy in cats, clinical trials have been designed as randomized, double-blind, and placebo-controlled studies. nih.gov One study specifically evaluated the antipyretic and analgesic efficacy of this compound in 80 cats with upper respiratory tract disease and 302 cats undergoing ovariohysterectomy. nih.gov
Structure Activity Relationships Sar and Enantiomeric Considerations
Chirality and Racemic Mixture Composition
Vedaprofen contains an asymmetric carbon atom, which results in the existence of two enantiomers: the (+) enantiomer and the (-) enantiomer. europa.eulepointveterinaire.fr As a result, this compound is administered as a racemic mixture, containing equal proportions of both enantiomers. europa.eulepointveterinaire.fr The presence of a chiral center is a common characteristic of arylpropionic acid NSAIDs. europa.eumsdvetmanual.comlepointveterinaire.fr
Enantiomeric Potency in Prostaglandin (B15479496) Synthesis Inhibition
In vitro studies investigating the inhibition of cyclooxygenase (COX), the enzyme responsible for prostaglandin synthesis, have shown a significant difference in potency between the two this compound enantiomers. lepointveterinaire.fr The S(+) enantiomer has been found to be approximately 70 times more potent than the R(-) enantiomer in inhibiting cyclo-oxygenase. lepointveterinaire.fr
This compound racemate demonstrates selectivity towards COX-2, with an 8.75-fold selectivity compared to COX-1. lepointveterinaire.freuropa.eu This higher selectivity towards COX-2 is primarily attributed to the S(+) enantiomer. lepointveterinaire.freuropa.eu
Enantiomeric Contribution to Pharmacological Activity
Pharmacokinetic studies in horses have shown enantioselective behavior, with plasma concentrations of the R(-) enantiomer exceeding those of the S(+) enantiomer over time. nih.govebi.ac.uk The plasma concentration ratio of R(-) to S(+) increased from 69:31 at 5 minutes to 96:4 at 3 hours after intravenous administration. nih.govebi.ac.uk Mean AUC values were also higher for the R(-) enantiomer (7524 ng·h/mL) compared to the S(+) enantiomer (1639 ng·h/mL) in horses. nih.govebi.ac.uk The penetration of this compound into inflammatory exudate was also found to be enantioselective, with higher Cmax and AUC values for the R(-) enantiomer. nih.govresearchgate.net
In dogs, enantioselective pharmacokinetics have also been observed, with the R(-) enantiomer predominating in plasma after both single intravenous and oral dosing. nih.gov The R(-)/S(+) ratios in the AUC were approximately 1.7-1.9. nih.gov
Interactive Table 1: Enantiomer Plasma Pharmacokinetics in Horses (Intravenous Administration)
| Enantiomer | Plasma Concentration Ratio (5 min) | Plasma Concentration Ratio (3 h) | Mean AUC (ng·h/mL) |
| S(+) | 31 | 4 | 1639 |
| R(-) | 69 | 96 | 7524 |
Interactive Table 2: Enantiomer Pharmacokinetics in Inflammatory Exudate in Horses
| Enantiomer | Cmax (ng/mL) | AUC (ng·h/mL) |
| S(+) | 1534 | 4400 |
| R(-) | 2950 | 9755 |
Interactive Table 3: Plasma R(-)/S(+) Enantiomer Ratio in Dogs (AUC)
| Administration Route | R(-)/S(+) AUC Ratio |
| Intravenous | 1.7 ± 0.5 |
| Oral | 1.9 ± 0.2 |
Drug Interactions and Co Administration Studies
Interactions with Other Highly Protein-Bound Substances
Vedaprofen exhibits a high degree of plasma protein binding, reported to be greater than 99.5% in dogs. ebi.ac.uk This high protein binding is a significant determinant of its pharmacokinetic properties, influencing its distribution, clearance, half-life, and the duration and intensity of its pharmacological effects. nih.gov Due to its extensive protein binding, there is a potential for this compound to interact with other substances that are also highly protein-bound. These substances may compete for binding sites on plasma proteins, potentially leading to increased unbound concentrations of either this compound or the co-administered substance. europa.eu Such competition could theoretically result in an increased risk of toxic effects from either drug. europa.eu
Co-administration with Other NSAIDs or Glucocorticosteroids
Co-administration of this compound with other NSAIDs or with glucocorticosteroids is not recommended. europa.eu This caution is based on the potential for increased risk of adverse effects, particularly those affecting the gastrointestinal tract, kidneys, and hemostatic system, which are common concerns with NSAID and corticosteroid use. europa.eu Combining multiple agents with similar mechanisms of action or overlapping toxicity profiles can exacerbate these risks.
Combination with Opioids (e.g., Tramadol) for Analgesia
The combination of this compound with opioids, such as tramadol (B15222), has been investigated for its analgesic efficacy, particularly in managing postoperative pain. Studies in cats undergoing ovariohysterectomy have shown that the combined treatment of this compound and tramadol provided more effective postoperative analgesia and prevented hyperalgesia compared to using either drug alone. ebi.ac.uknih.goveverycat.orgresearchgate.netnih.gov This multimodal approach, targeting different pain pathways, resulted in lower pain scores and reduced need for rescue analgesia. nih.goveverycat.orgnih.govvin.com The analgesic effects of such combinations can be enhanced due to the complementary mechanisms of action of NSAIDs and opioids. vin.com
A study evaluating the analgesic efficacy in cats undergoing ovariohysterectomy compared different treatment groups: placebo, this compound alone, tramadol alone, and the combination of this compound and tramadol. nih.goveverycat.orgnih.govvin.com The results indicated that the combination group showed superior pain control. nih.goveverycat.orgnih.govvin.com
| Treatment Group | Rescue Analgesia Required |
| Placebo | All cats |
| This compound alone | All cats |
| Tramadol alone | 50% of cats |
| This compound + Tramadol | None of cats |
Data derived from research on cats undergoing ovariohysterectomy. vin.com
This suggests that the combination provides a more robust analgesic effect, potentially allowing for lower doses of each individual agent, which could theoretically mitigate some dose-dependent adverse effects.
Effects on Platelet Aggregation and Bleeding Time when Co-administered
Studies have investigated the effects of perioperative administration of this compound, tramadol, or their combination on platelet aggregation and bleeding time, particularly in cats. Research indicates that the perioperative use of this compound, either alone or in combination with tramadol, does not interfere with platelet aggregation or modify bleeding time in cats. ebi.ac.uknih.govncats.ionih.gov This finding is significant, as some NSAIDs are known to inhibit platelet function by inhibiting cyclooxygenase-1 (COX-1), which is involved in the production of thromboxane (B8750289) A2 (TXA2), a potent platelet aggregating substance. nih.gov While this compound is considered a preferential COX-2 inhibitor in dogs, its selectivity in cats and its specific effects on feline platelet function in the context of co-administration have been evaluated, showing no significant interference with hemostasis in the studied population. nih.gov
Analytical Methods for Vedaprofen and Metabolites in Biological Matrices
Enantioselective Analysis Techniques Vedaprofen is a chiral compound, and its enantiomers can exhibit different pharmacokinetic profilesnih.govebi.ac.uk. Enantioselective analysis techniques are therefore important for understanding the behavior of each enantiomer in biological systemsnih.govebi.ac.uk. Enantioselective analysis of this compound in plasma has shown that the R(-) enantiomer predominatednih.govebi.ac.ukresearchgate.net. The change in the plasma time course of the R(-)/S(+) enantiomer concentration ratio over time was similar after single intravenous and oral dosingnih.govebi.ac.uk. Plasma concentrations of the R(-) enantiomer exceeded those of S(+) this compound, with the plasma concentration ratio (R:S) increasing over timeebi.ac.ukresearchgate.net. Mean AUC values were higher for the R(-) enantiomer compared to the S(+) enantiomerebi.ac.ukresearchgate.net.
This compound Enantiomer Plasma Pharmacokinetics in Dogs
| Enantiomer | Mean AUC (ng x h/mL) |
| R(-) this compound | 7524 ebi.ac.ukresearchgate.net |
| S(+) this compound | 1639 ebi.ac.ukresearchgate.net |
This compound also displayed enantioselective protein binding, with high binding (>99.5%) observed for both enantiomers in plasma nih.govebi.ac.ukresearchgate.net. The penetration of this compound into inflammatory exudate was also found to be enantioselective ebi.ac.uk.
This compound Enantiomer Concentration and AUC in Inflammatory Exudate
| Enantiomer | Cmax (ng/mL) | AUC (ng x h/mL) |
| R(-) this compound | 2950 ebi.ac.uk | 9755 ebi.ac.uk |
| S(+) this compound | 1534 ebi.ac.uk | 4400 ebi.ac.uk |
The S(+) enantiomer was cleared more rapidly than the R(-) enantiomer europa.eu.
Future Directions and Research Gaps
Further Investigation into Long-Term Safety and Chronic Toxicity
Although Vedaprofen has been used in veterinary medicine and some safety studies have been conducted, including repeated dose toxicity studies, further investigation into its long-term safety and chronic toxicity is an identified research gap. europa.eulepointveterinaire.fr While typical NSAID-associated gastrointestinal effects have been observed in studies of shorter duration, the potential for other or more subtle toxicities with extended use requires more comprehensive evaluation. europa.eulepointveterinaire.fr Chronic toxicity and carcinogenicity studies have not been performed, as this compound is not currently considered to belong to a class of drugs known to be carcinogenic, and mutagenicity and toxicity studies have not revealed suspect signs. lepointveterinaire.freuropa.eufsc.go.jp However, a thorough understanding of the effects of chronic administration across diverse patient populations and varying health statuses is crucial for optimizing long-term treatment protocols and ensuring patient safety.
Advanced Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling and Integration
Advanced pharmacokinetic-pharmacodynamic (PK-PD) modeling and integration are essential for a deeper understanding of the relationship between this compound exposure and its clinical effects. PK-PD modeling integrates pharmacokinetic data (drug absorption, distribution, metabolism, and excretion) with pharmacodynamic data (drug effects on the body) to characterize the concentration-response relationship over time. nih.govresearchgate.net This approach can provide a basis for selecting clinically relevant dosing schedules and optimizing therapeutic outcomes while minimizing adverse effects. nih.gov Studies have utilized PK-PD modeling to link plasma concentration to COX inhibitory action using effect compartment models. nih.gov Further research in this area, potentially incorporating advanced modeling techniques and a wider range of physiological and pathological conditions, could lead to more refined dosing strategies and a better prediction of this compound's efficacy and safety in individual animals.
Exploration of this compound's Effects on Cellular and Molecular Pathways Beyond COX
Beyond its well-established effects on the COX pathway, there is a need to explore this compound's potential influence on other cellular and molecular pathways. Some research has indicated that certain NSAIDs, including this compound in in vitro studies, may exhibit effects on targets such as Escherichia coli DNA polymerase III β subunit, suggesting potential interactions beyond mammalian COX enzymes. scientificlabs.co.uksigmaaldrich.commedchemexpress.comnih.gov While the clinical relevance of these findings in veterinary patients is not yet clear, further investigation into this compound's interactions with other enzymes, receptors, or signaling molecules could uncover novel therapeutic properties or potential off-target effects. This exploration could involve in vitro and in vivo studies utilizing advanced molecular techniques.
Studies on Potential Immunomodulatory or Neurotoxic Effects
Specific studies on the potential immunomodulatory or neurotoxic effects of this compound have generally not been considered necessary, as these are not known as classic effects of NSAIDs. europa.eulepointveterinaire.freuropa.eu However, given the increasing understanding of the complex interactions between the nervous, immune, and endocrine systems, and the potential for NSAIDs to influence immune responses or have neurological effects under certain conditions, further research in these areas would be beneficial. nih.gov Although initial assessments did not indicate immunotoxicity or neurotoxicity, dedicated studies could provide a more thorough evaluation of these potential effects, particularly in specific patient populations or with long-term administration.
Research into Novel Formulations or Delivery Systems
Research into novel formulations or delivery systems for this compound represents another important future direction. This compound is currently formulated as an oral gel for use in dogs and horses, a formulation chosen in part for better tolerance compared to a suspension in horses. europa.eulepointveterinaire.fr Exploring alternative formulations, such as improved oral delivery systems, transdermal patches, or targeted delivery methods, could potentially enhance bioavailability, improve patient compliance, reduce gastrointestinal irritation, or provide more sustained drug levels. uoguelph.ca Studies evaluating the pharmacokinetics and efficacy of such novel formulations would be necessary.
Comparative Effectiveness Research Across Diverse Veterinary Populations and Conditions
Comparative effectiveness research is needed to rigorously compare this compound's efficacy and safety against other analgesic and anti-inflammatory treatments across diverse veterinary populations and conditions. While studies have compared this compound to other NSAIDs like meloxicam (B1676189), carprofen (B1668582), and firocoxib (B1672683) in specific contexts such as musculoskeletal pain in dogs or synovitis models, broader comparative studies are valuable. researchgate.nettandfonline.comchula.ac.thresearchgate.netdovepress.comebi.ac.uk Research involving different animal species, breeds, age groups, and a wider range of inflammatory or painful conditions would help to better define this compound's place in the veterinary therapeutic arsenal (B13267) and identify patient populations or conditions where it may offer distinct advantages.
Q & A
(Basic) What is the mechanistic basis for Vedaprofen’s anti-inflammatory activity, and how does its COX selectivity compare to other NSAIDs in preclinical models?
Answer: this compound’s anti-inflammatory effects are attributed to its inhibition of cyclooxygenase (COX) enzymes, with moderate COX-1 selectivity observed in vitro . However, in vivo studies using equine acute inflammation models show unique pharmacological behavior: this compound inhibits leukocyte migration into exudate, a feature not observed with other NSAIDs like ketoprofen . Researchers should validate COX selectivity using species-specific enzyme assays and compare results across inflammation models (e.g., carrageenan-induced vs. immune-mediated) to contextualize discrepancies between in vitro and in vivo data.
(Basic) What are the critical pharmacokinetic parameters of this compound in target species, and how do enantiomeric differences impact dosing regimens?
Answer: this compound exists as a racemic mixture (S and R enantiomers) with distinct pharmacokinetic profiles. In equine models, the R enantiomer has a longer elimination half-life (2.2 hours) and smaller volume of distribution (0.23 L/kg) compared to the S enantiomer (0.76 hours, 0.5 L/kg) . Oral bioavailability is ~100%, and both enantiomers accumulate in inflammatory exudate . For dosing studies, researchers should employ chiral chromatography to quantify enantiomer-specific exposure and correlate this with pharmacodynamic outcomes (e.g., exudate concentration vs. anti-inflammatory effect).
(Advanced) How can researchers address the absence of chronic toxicity and carcinogenicity data in this compound’s risk assessment?
Answer: The Japanese FSCJ derived an acceptable daily intake (ADI) of 0.00013 mg/kg/day using a 1000-fold safety factor applied to the NOAEL (0.125 mg/kg/day) from a 90-day canine subacute study . To mitigate data gaps:
Extrapolation strategies : Use read-across models with structurally related NSAIDs (e.g., carprofen) that have chronic data.
In silico tools : Apply QSAR models to predict chronic toxicity endpoints.
Biomarker monitoring : Track reversible adverse effects (e.g., gastrointestinal erosion, hematological changes) in short-term studies as proxies for chronic toxicity .
(Advanced) What methodological considerations are essential for resolving contradictions between this compound’s in vitro COX selectivity and in vivo efficacy?
Answer: Discrepancies may arise from:
- Species-specific enzyme kinetics : COX inhibition varies across animal models.
- Tissue distribution : this compound’s accumulation in inflammatory exudate may enhance local efficacy despite moderate COX-1 selectivity .
Recommended approaches : - Conduct comparative studies using whole-blood COX inhibition assays (species-matched).
- Use microdialysis to measure drug concentrations in target tissues (e.g., synovial fluid) and correlate with COX activity .
(Basic) How was this compound’s NOAEL established in subacute toxicity studies, and what statistical limitations should researchers note?
Answer: The 90-day canine study identified a NOAEL of 0.125 mg/kg/day based on dose-dependent gastrointestinal effects (e.g., fecal occult blood, mucosal erosion) and hematological changes . Limitations include:
- Small sample sizes per dose group.
- Lack of histopathological data at lower doses.
Researchers replicating such studies should increase cohort sizes (n ≥ 8 per group) and incorporate longitudinal biomarkers (e.g., fecal calprotectin for gastrointestinal injury) to improve sensitivity .
(Advanced) What experimental designs are optimal for investigating this compound’s enantiomer-specific pharmacodynamics?
Answer: Key steps include:
Stereoselective analysis : Use chiral HPLC or LC-MS to quantify enantiomers in plasma and exudate .
Dose-ranging studies : Compare racemic this compound vs. isolated enantiomers at equimolar doses.
Mechanistic endpoints : Measure COX-1/2 activity, leukocyte migration, and prostaglandin E2 levels in target tissues .
Statistical modeling : Apply pharmacokinetic-pharmacodynamic (PK-PD) models to account for enantiomer interactions.
(Basic) What safety factors are applied in this compound’s ADI calculation, and how do they address interspecies variability?
Answer: The ADI (0.00013 mg/kg/day) incorporates three 10-fold safety factors:
Interspecies variability (dog-to-human).
Intraspecies variability (individual differences).
Additional uncertainty (lack of chronic/carcinogenicity data) .
Researchers should justify these factors in risk assessments by referencing comparative pharmacokinetic data (e.g., shorter human half-life vs. dogs) .
(Advanced) How can in vitro genetic toxicity assays inform this compound’s risk profile despite the absence of carcinogenicity studies?
Answer: this compound showed no mutagenicity in Ames tests or chromosomal aberration assays . While carcinogenicity data are lacking, researchers can:
- Use computational tools (e.g., ToxCast) to predict carcinogenic potential.
- Monitor oncogenic biomarkers (e.g., TNF-α, IL-6) in long-term NSAID studies.
- Cross-reference with class effects; most COX inhibitors lack direct carcinogenicity but may influence cancer progression via immune modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
